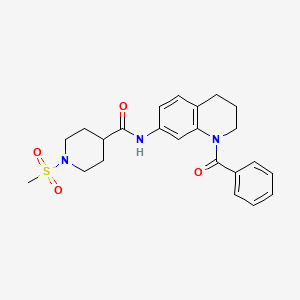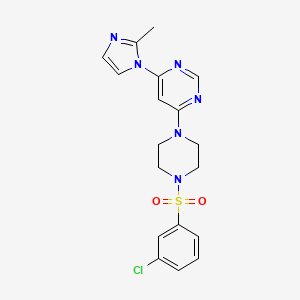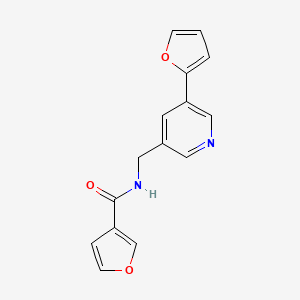
3-chloro-N-((5-methylisoxazol-4-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-chloro-N-((5-methylisoxazol-4-yl)methyl)benzamide” is a chemical compound. It is related to the class of compounds known as amide-containing compounds . The supramolecular architectures of these compounds are highly dependent on the side-chain substituents .
Synthesis Analysis
The synthesis of related compounds has been explored in various studies. For instance, the key intermediate 3-amino-5-methylisoxazole was allowed to react with phthalic anhydride and/or maleic anhydride under different conditions to produce different isoxazole products .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies. For example, in one study, three distinct forms of N1, N3 -bis (5-methylisoxazol-3-yl)malonamide were obtained and characterized . An in-depth analysis of the interactions and energy content of the crystals based on supramolecular clusters allowed the researchers to propose crystallization mechanisms .Chemical Reactions Analysis
The chemical reactions of related compounds have been studied. For example, Schiff bases obtained via the reaction of 3-amino-5-methylisoxazole with different aldehydes were condensed with thioglycolic acid to afford the corresponding thiazolidin-4-one derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, in the title compound, C (17)H (15)N (3)O (4)S, the five-membered isoxazole ring makes dihedral angles of 80.5 (2) and 81.3 (2)° with the two benzene rings, which form a dihedral angle of 39.81 (18)° with each other .Aplicaciones Científicas De Investigación
Supramolecular Chemistry and Gelation Behavior
N-(thiazol-2-yl)benzamide derivatives, similar in structure to the compound , have been synthesized and investigated for their gelation behavior. This research aimed to elucidate the role of methyl functionality and multiple non-covalent interactions, including π-π and S⋯O interactions, on gelation/non-gelation behavior. Two amides showed gelation behavior towards ethanol/water and methanol/water mixtures, demonstrating the potential of such compounds in supramolecular chemistry applications (Yadav & Ballabh, 2020).
Synthetic Methods and Heterocyclic Compounds
Research on 3,5-disubstituted 1,2,4-thiadiazoles, prepared via oxidative dimerization of thioamides, highlights the synthetic versatility of heterocyclic compounds. This method involves reactions with DMSO and various electrophilic reagents, producing thiadiazoles with high yields. Such studies provide a foundation for developing novel synthetic pathways that could potentially be applied to the synthesis of compounds like 3-chloro-N-((5-methylisoxazol-4-yl)methyl)benzamide (Takikawa et al., 1985).
Biological Activities
Isoxazoline derivatives linked via piperazine to benzisothiazoles have been synthesized and shown to exhibit potent cytotoxic and antineoplastic activities in comparison to tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) protein in mammalian cancer cells. This research underscores the therapeutic potential of heterocyclic benzamide derivatives in cancer treatment (Byrappa et al., 2017).
Antimicrobial Screening
Benzimidazol-1-yl-methyl-benzamide derivatives have been synthesized and evaluated for antimicrobial activity against a range of pathogens. Certain derivatives displayed significant antimicrobial properties, highlighting the potential of benzamide derivatives in developing new antimicrobial agents (Sethi et al., 2016).
Propiedades
IUPAC Name |
3-chloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-10(7-15-17-8)6-14-12(16)9-3-2-4-11(13)5-9/h2-5,7H,6H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYCNVFVBQPRLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-((5-methylisoxazol-4-yl)methyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(3-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide](/img/structure/B2667379.png)

![8-(1H-1,3-benzodiazol-2-ylsulfanyl)-7-[(4-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2667381.png)


![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2667386.png)

![ethyl 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2667389.png)
![2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B2667390.png)
![2-phenacylsulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/no-structure.png)
![4-Amino-N-[3-(diethylamino)propyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2667394.png)
![1-Allyl-3-(3-(benzo[d]thiazol-2-yl)phenyl)urea](/img/structure/B2667397.png)
![1-[4-[4-(Piperidine-1-carbonyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2667398.png)
![N-(2,3-dimethylphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2667400.png)